molecular formula C10H21N3O2 B1474006 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one CAS No. 1266996-55-7

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1474006
CAS No.: 1266996-55-7
M. Wt: 215.29 g/mol
InChI Key: OJBKUHJRZDMLIJ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a unique structure that includes an amino group, a methoxyethyl group, and a piperazine ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts . This method provides a straightforward approach to synthesizing chiral piperazines, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso compounds, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors, influencing signal transduction pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBKUHJRZDMLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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